molecular formula C13H21NO3 B1309941 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 696647-85-5

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1309941
CAS No.: 696647-85-5
M. Wt: 239.31 g/mol
InChI Key: CKUDLTYVRYZFGB-UHFFFAOYSA-N
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Description

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is known for its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a cyclooctyl group attached to the nitrogen atom.

Scientific Research Applications

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Biochemical Analysis

Biochemical Properties

3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function or enhanced metabolic activity. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response.

Metabolic Pathways

3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites . This can lead to changes in the overall metabolic profile of the cell or organism.

Transport and Distribution

The transport and distribution of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- within cells and tissues are critical for its function. The compound is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and function.

Subcellular Localization

The subcellular localization of 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The localization of the compound can also impact its stability and degradation within the cell.

Preparation Methods

The synthesis of 3-pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo- typically involves the following steps:

Chemical Reactions Analysis

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUDLTYVRYZFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408554
Record name 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696647-85-5
Record name 3-Pyrrolidinecarboxylic acid, 1-cyclooctyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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